molecular formula C18H22N4O4S2 B10976884 N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

Cat. No.: B10976884
M. Wt: 422.5 g/mol
InChI Key: CPPZQHZWBDYRNN-UHFFFAOYSA-N
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Description

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features two thiophene rings, each substituted with carbamoyl and dimethyl groups, connected by a butanediamide linker. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

    Substitution Reactions: The thiophene rings are then substituted with carbamoyl and dimethyl groups using reagents such as carbamoyl chloride and methyl iodide.

    Coupling Reaction: The substituted thiophene rings are coupled with a butanediamide linker using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbamoyl groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and carbamoyl groups enable it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide
  • N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)hexanediamide

Uniqueness

N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide is unique due to its specific butanediamide linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)butanediamide

InChI

InChI=1S/C18H22N4O4S2/c1-7-9(3)27-17(13(7)15(19)25)21-11(23)5-6-12(24)22-18-14(16(20)26)8(2)10(4)28-18/h5-6H2,1-4H3,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24)

InChI Key

CPPZQHZWBDYRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

Origin of Product

United States

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